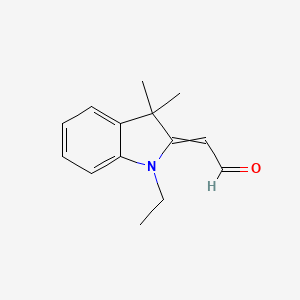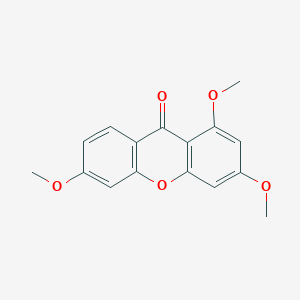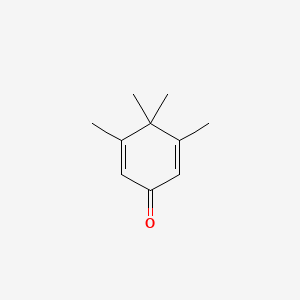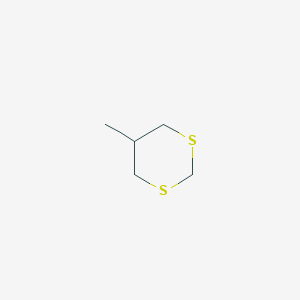
5-Methyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique reactivity and versatility in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dithiane can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: The process may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-dithiane undergoes various types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, sulfonates, triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Alkylated dithiane derivatives.
Scientific Research Applications
5-Methyl-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in multistep organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dithiane involves its ability to act as a nucleophile due to the presence of sulfur atoms. The sulfur atoms can stabilize carbanions, making the compound a versatile intermediate in various organic reactions. The compound can also undergo umpolung (polarity inversion) reactions, allowing it to act as an acyl anion equivalent .
Comparison with Similar Compounds
1,3-Dithiane: Similar structure but without the methyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness: 5-Methyl-1,3-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and methodologies .
Properties
CAS No. |
38761-25-0 |
|---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
5-methyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3 |
InChI Key |
UNMGXVRDKDPTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


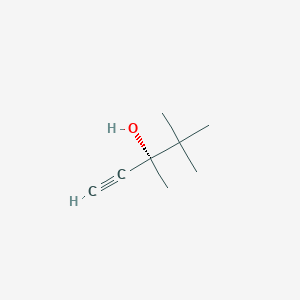
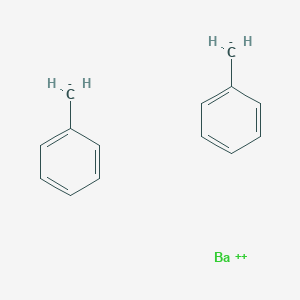

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)

![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
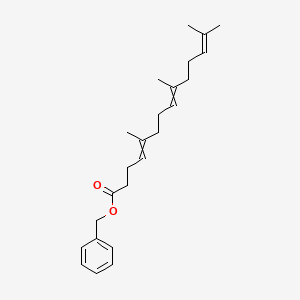
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
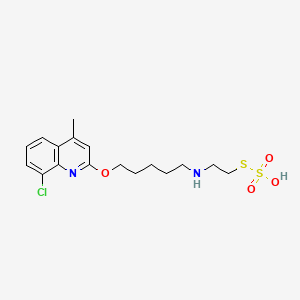
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
